molecular formula C11H12O3 B3033944 (3E)-4-(2-methoxyphenyl)but-3-enoic acid CAS No. 127404-71-1

(3E)-4-(2-methoxyphenyl)but-3-enoic acid

Cat. No.: B3033944
CAS No.: 127404-71-1
M. Wt: 192.21 g/mol
InChI Key: VSIWHKCWVQBSOV-GQCTYLIASA-N
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Description

(3E)-4-(2-methoxyphenyl)but-3-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(2-methoxyphenyl)but-3-enoic acid typically involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(2-methoxyphenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3E)-4-(2-methoxyphenyl)but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3E)-4-(2-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-4-(2-methoxyphenyl)but-3-enoic acid is unique due to its specific structural configuration and the presence of a methoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(3E)-4-(2-methoxyphenyl)but-3-enoic acid, commonly referred to as a derivative of trans-cinnamic acid, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_{3}

This structure features a methoxy group attached to a phenyl ring, which is known to influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a comparative analysis of various synthesized compounds, it was found that this compound showed moderate to excellent antibacterial activity against several bacterial strains.

Compound Bacterial Strain Activity (Zone of Inhibition in mm)
This compoundEscherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. A study evaluated its efficacy in reducing inflammation in murine models. The compound was administered at varying doses, revealing a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Murine Model of Inflammation

In a controlled experiment:

  • Dosage : 10 mg/kg and 20 mg/kg
  • Duration : 7 days
  • Results :
    • At 20 mg/kg, TNF-alpha levels decreased by 60% compared to the control group.
    • IL-6 levels showed a reduction of approximately 50% at the same dosage.

These results indicate that this compound could be effective in managing inflammatory conditions .

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Compound IC50 Value (µM)
This compound25
Ascorbic Acid20

This suggests that the compound could play a role in preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. It has been shown to inhibit specific enzymes involved in inflammation and microbial growth. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation .

Properties

IUPAC Name

(E)-4-(2-methoxyphenyl)but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIWHKCWVQBSOV-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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